

# protocol for "Aripiprazole-d8" in plasma sample analysis

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Compound of Interest		
Compound Name:	Aripiprazole (1,1,2,2,3,3,4,4-d8)	
Cat. No.:	B027989	Get Quote

An Application Note for the Bioanalysis of Aripiprazole in Human Plasma using Aripiprazole-d8 as an Internal Standard

### Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Therapeutic Drug Monitoring (TDM) of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the quantification of aripiprazole in biological matrices due to its high sensitivity and selectivity. [1][2]

This application note provides a detailed protocol for the determination of aripiprazole in human plasma using Aripiprazole-d8, a stable isotope-labeled internal standard (IS), to ensure accuracy and precision. Two common sample preparation techniques are described: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

# Experimental Protocols Materials and Reagents

- Aripiprazole and Aripiprazole-d8 reference standards
- HPLC-grade acetonitrile, methanol, and water



- Formic acid and ammonium formate
- Human plasma (blank)
- SPE cartridges (e.g., Phenomenex Strata-X or Oasis PRiME HLB)[3][4]
- Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

# **Stock and Working Solutions Preparation**

- Primary Stock Solutions (1 mg/mL): Prepare stock solutions of aripiprazole and Aripiprazoled8 by dissolving the accurately weighed standards in a suitable solvent like methanol or a methanol/water mixture.[5]
- Working Standard Solutions: Perform serial dilutions of the aripiprazole stock solution with a
  methanol/water mixture to prepare working solutions for calibration curve (CC) and quality
  control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the Aripiprazole-d8 primary stock solution to a final concentration (e.g., 50 ng/mL) for spiking into plasma samples.

### **Sample Preparation**

Two methods are presented for plasma sample preparation. SPE generally yields a cleaner extract, while PPT is faster.

Method A: Protein Precipitation (PPT)[1][6]

- Pipette 50-200 μL of plasma sample into a microcentrifuge tube.
- Add the Aripiprazole-d8 internal standard working solution.
- Add 3 volumes of cold acetonitrile (e.g., 600 μL for 200 μL of plasma) to precipitate plasma proteins.[1]
- Vortex mix the sample for 1 minute.[1]



- Centrifuge at high speed (e.g., 3500 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[1]
- Transfer the supernatant to a clean tube or a 96-well plate.
- The sample is ready for injection, or it can be evaporated to dryness and reconstituted in the mobile phase.

Method B: Solid-Phase Extraction (SPE)[3][4]

- Pipette 100-200 μL of plasma sample into a microcentrifuge tube.[3]
- Add the Aripiprazole-d8 internal standard working solution.
- Conditioning: Condition the SPE cartridge (e.g., Phenomenex Strata-X, 30mg) with 1 mL of methanol followed by 1 mL of water.[3][4]
- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by a methanol/water solution to remove interferences.
- Elution: Elute the analyte and internal standard with a suitable solvent, such as methanol or acetonitrile.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a specific volume of the mobile phase.
- The sample is now ready for injection into the LC-MS/MS system.

## **LC-MS/MS Instrumentation and Conditions**

The following tables summarize typical instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters



Parameter	Condition 1	Condition 2	
System	UHPLC System (e.g., Waters ACQUITY, Agilent 1200)[1]	UPLC System (e.g., Agilent 1290)[6]	
Column	ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[3][4]	Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 μm) [6]	
Mobile Phase A	10mM Ammonium Formate in Water[3][4]	0.1% Formic Acid and 2 mM Ammonium Acetate in Water[6]	
Mobile Phase B	Methanol[3][4]	0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol[6]	
Elution Mode	Isocratic: 85% B[3][4]	Gradient[6]	
Flow Rate	0.4 - 0.6 mL/min[1]	As per gradient table[6]	
Column Temp.	40°C[1]	35°C[6]	

| Injection Vol. | 5  $\mu$ L[1] | 2  $\mu$ L[6] |

Table 2: Mass Spectrometry Parameters

Parameter	Setting
System	Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex 4500)[1][7]
Ionization Mode	Electrospray Ionization (ESI), Positive[3]
Analysis Mode	Multiple Reaction Monitoring (MRM)[3][8]
MRM Transition (Aripiprazole)	m/z 448.2 → 285.2[1]
MRM Transition (Aripiprazole-d8)	m/z 456.3 → 293.07[1] or m/z 456.2 → 293.2[8]
Dwell Time	100 ms



| Collision Energy (Aripiprazole) | 25 eV |

# **Method Validation Summary**

The described methods have been validated according to regulatory guidelines. The tables below summarize the performance characteristics from various published methods.

Table 3: Linearity and Sensitivity

Method Reference	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
SPE-UPLC- MS/MS[3][4]	0.05 - 80	0.05	>0.99
μElution-SPE LC- MS/MS	0.18 - 110	0.18	Not specified
PPT-UHPLC- MS/MS[1]	25 - 1000	25	0.998

| LLE-UPLC-MS/MS[8] | 2 - 1025 | 2.02 | 0.9995 |

Table 4: Accuracy, Precision, and Recovery

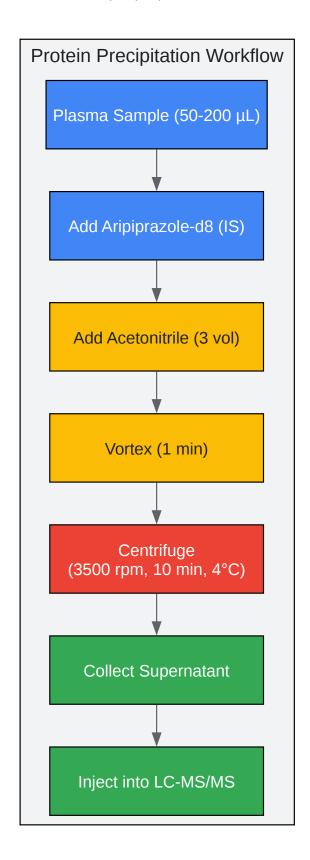
Method Reference	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Mean Recovery (%)
SPE-UPLC- MS/MS[4]	Low, Mid, High	1.20 - 3.72	1.95 - 2.89	97.4 - 101.9	>96
μElution-SPE LC-MS/MS	LLOQ, Low, Mid, High	Not specified	2.9 - 10.3	98.9 - 108.9	Not specified

| LC-MS/MS[9] | Low, Mid, High | <10.8 | <9.2 | 93.3 - 105.0 | >85 |

## **Visualized Workflows**



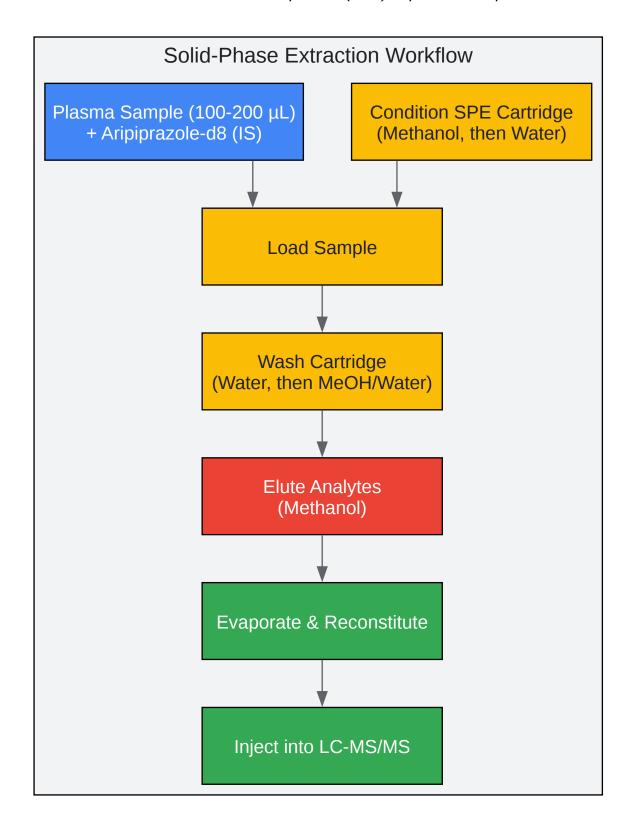
The following diagrams illustrate the sample preparation workflows.



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Workflow for Protein Precipitation (PPT) of plasma samples.



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Workflow for Solid-Phase Extraction (SPE) of plasma samples.

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